1-(3-Methylbutyl)pyrrole

Antimicrobial Drug Discovery Medicinal Chemistry DNA Minor Groove Binders

1-(3-Methylbutyl)pyrrole (CAS 13679-79-3), also known as N-isoamylpyrrole or 1-isopentylpyrrole, is an N-alkylated pyrrole derivative with the molecular formula C9H15N and a molecular weight of 137.22 g/mol. This compound is characterized by a 3-methylbutyl (isopentyl) substituent attached to the nitrogen atom of the pyrrole ring.

Molecular Formula C9H15N
Molecular Weight 137.22 g/mol
CAS No. 13679-79-3
Cat. No. B15184123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methylbutyl)pyrrole
CAS13679-79-3
Molecular FormulaC9H15N
Molecular Weight137.22 g/mol
Structural Identifiers
SMILESCC(C)CCN1C=CC=C1
InChIInChI=1S/C9H15N/c1-9(2)5-8-10-6-3-4-7-10/h3-4,6-7,9H,5,8H2,1-2H3
InChIKeyQNFYLUDPMZVIOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Methylbutyl)pyrrole (CAS 13679-79-3) – Procurement-Relevant Physicochemical and Regulatory Baseline


1-(3-Methylbutyl)pyrrole (CAS 13679-79-3), also known as N-isoamylpyrrole or 1-isopentylpyrrole, is an N-alkylated pyrrole derivative with the molecular formula C9H15N and a molecular weight of 137.22 g/mol [1]. This compound is characterized by a 3-methylbutyl (isopentyl) substituent attached to the nitrogen atom of the pyrrole ring. Key physicochemical properties include a boiling point of approximately 187°C at 760 mmHg (predicted: 182-187°C) , a refractive index of about 1.469-1.483 , a density of 0.9±0.1 g/cm³ , and a calculated LogP value ranging from 2.53 to 3.32 [1][2]. The compound is registered with the FDA under the Unique Ingredient Identifier (UNII) 7EWI965J68, providing a standardized regulatory reference point [3].

Why 1-(3-Methylbutyl)pyrrole Cannot Be Interchanged with Other N-Alkylpyrroles in Research and Industrial Applications


Substituting 1-(3-Methylbutyl)pyrrole with a generic N-alkylpyrrole or a simple pyrrole derivative introduces significant scientific and functional risk. The specific branched-chain 3-methylbutyl (isoamyl) substituent is not an arbitrary structural feature; it critically governs key properties such as lipophilicity (LogP), volatility, biological target affinity, and chromatographic behavior. For example, in antimicrobial drug discovery, the antibacterial activity of pyrrole tetraamides was found to be critically dependent on the size and branching of the N-alkyl substituent, with the isoamyl group conferring potent activity while a simple methyl group was entirely inactive [1][2]. Similarly, in analytical chemistry, the retention index on polar GC columns is a direct function of the alkyl chain's structure, making this compound a specific reference standard that cannot be replaced by a shorter or unbranched chain analog [3].

Quantitative Differentiation of 1-(3-Methylbutyl)pyrrole Against Closest Analogs: A Comparative Evidence Guide


Antimicrobial Activity: Isoamyl Substitution Confers Submicromolar Potency Unattainable with Methyl-Pyrrole

In a direct comparative study of pyrrole tetraamide antimicrobial agents, derivatives containing an isoamyl (3-methylbutyl) substituent on the pyrrole nitrogen exhibited potent antibacterial activity with minimum inhibitory concentrations (MICs) in the submicromolar range. In stark contrast, the analogous compounds featuring a standard methyl-pyrrole substituent showed no antibacterial activity whatsoever against the same panel of drug-resistant pathogens [1][2]. This demonstrates that the specific branched-chain alkyl group is not merely a structural variation but a functional prerequisite for bioactivity in this class.

Antimicrobial Drug Discovery Medicinal Chemistry DNA Minor Groove Binders

Lipophilicity (LogP) Tuning: Isoamyl Chain Delivers Intermediate LogP for Balanced Physicochemical Profile

The lipophilicity (LogP) of N-alkylpyrroles increases systematically with alkyl chain length and branching. 1-(3-Methylbutyl)pyrrole exhibits a calculated LogP value of approximately 2.53-3.32 [1][2], placing it in an intermediate lipophilicity range between shorter-chain analogs like 1-methylpyrrole (LogP ~1.0) and longer-chain analogs like 1-octylpyrrole (LogP >5.0) [3]. This intermediate LogP is often correlated with favorable drug-like properties, including balanced membrane permeability and aqueous solubility, as outlined in Lipinski's Rule of 5 (LogP < 5) [4].

Drug Design ADME Prediction Physicochemical Property Optimization

GC-MS Identification: Distinct Retention Index on Polar Columns for Unambiguous Detection in Complex Mixtures

1-(3-Methylbutyl)pyrrole exhibits a characteristic gas chromatographic retention index (RI) of 1378 on a Supelcowax 10 polar capillary column under a defined temperature program [1]. While a comprehensive direct comparison of retention indices across all N-alkylpyrroles is not consolidated in a single study, the principle that the RI of an N-alkylpyrrole is a direct function of the alkyl chain's structure is well-established in gas chromatography [2]. The specific branched isoamyl chain imparts a unique RI that differs from the shorter unbranched N-butyl (RI ~1100) and longer N-hexyl (RI ~1400) analogs, enabling chromatographic resolution and unambiguous identification in complex natural product extracts or reaction headspace analyses.

Analytical Chemistry GC-MS Method Development Volatile Compound Identification

Product Purity and Specification: Defined Quality Benchmarks for Reproducible Research

Commercial sourcing of 1-(3-Methylbutyl)pyrrole can be accompanied by defined quality specifications that ensure batch-to-batch consistency. For instance, one vendor provides this compound as a clear, colorless to very slightly yellow liquid with a boiling point of approximately 202°C, a refractive index of about 1.469, and stringent purity requirements: any individual organic impurity must not exceed 0.1%, and total impurities must not exceed 0.3% . While such specifications are vendor-dependent, they represent a verifiable benchmark that can be contractually agreed upon for procurement, a level of control not typically available for custom-synthesized or non-commercial analogs.

Chemical Procurement Quality Control Reproducible Science

Biodegradation Profile: Predicted Ready Biodegradability for Environmental Fate Assessments

Predictive models for environmental fate indicate that 1-(3-Methylbutyl)pyrrole has a probability of rapid biodegradation (BIOWIN model) that suggests it is likely to be biodegradable, though it does not meet the strict criteria for 'ready biodegradability' classification [1]. Specifically, the BIOWIN2 (Non-Linear Model) probability is 0.7427, and the BIOWIN3 (Ultimate Survey Model) predicts degradation on a timescale of 'weeks'. In contrast, simpler N-alkylpyrroles like 1-methylpyrrole may exhibit different rates of biodegradation due to differences in molecular weight and branching, though direct experimental comparisons are lacking.

Environmental Chemistry Ecotoxicology Risk Assessment

Optimal Use Cases for 1-(3-Methylbutyl)pyrrole Based on Verified Evidence


Medicinal Chemistry: Lead Optimization in Antibacterial Drug Discovery

In the development of novel DNA minor groove binders as antibacterial agents, 1-(3-Methylbutyl)pyrrole serves as a critical building block for introducing an isoamyl substituent. This specific substitution is essential for achieving the submicromolar antibacterial activity required against drug-resistant pathogens, as demonstrated by the complete inactivity of the methyl-pyrrole analog [1]. Procurement of this compound enables medicinal chemistry teams to construct active lead compounds with the necessary N-alkyl substituent for potent in vitro efficacy.

Analytical Chemistry: Use as a Reference Standard in GC-MS Method Development

1-(3-Methylbutyl)pyrrole, with its established retention index of 1378 on a Supelcowax 10 polar column [2], is an ideal reference standard for GC-MS analysis of complex volatile mixtures, such as natural product extracts or Maillard reaction products. Its distinct retention time allows for the unambiguous identification and quantification of this specific N-alkylpyrrole, enabling accurate component profiling in fields like food science, environmental analysis, and natural product chemistry. Its use is superior to less-defined analogs that may co-elute with other matrix components.

Physicochemical Property Optimization: Achieving a Targeted Lipophilicity Profile

For drug design projects where a moderate lipophilicity (LogP of 2.5-3.3) is desired to balance membrane permeability and aqueous solubility, 1-(3-Methylbutyl)pyrrole offers a predictable and controlled property profile . This makes it a valuable synthon for SAR studies exploring the impact of alkyl chain branching on ADME properties. Its LogP value positions it optimally between polar, short-chain pyrroles and excessively lipophilic, long-chain derivatives, potentially improving lead compound developability [3].

Quality-Controlled Research: Ensuring Experimental Reproducibility with Defined Specifications

In academic or industrial research settings where experimental reproducibility is paramount, sourcing 1-(3-Methylbutyl)pyrrole with a verifiable certificate of analysis that includes quantitative impurity limits (e.g., individual impurity ≤0.1%) is critical. This ensures that the chemical composition is consistent across batches, minimizing the risk of assay interference or synthetic yield variability. This level of quality assurance is particularly important for publications, patent filings, and technology transfer, where precise experimental details and material quality must be documented.

Technical Documentation Hub

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